N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(19-11-14-7-3-1-4-8-14)13-23-18-20-12-16(21-18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOKHHMKJRFIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the imidazole derivative with a thiol compound under mild conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of functional materials due to its unique structural features.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity . The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its 5-phenylimidazole core and benzyl-substituted acetamide. Below is a detailed comparison with analogous compounds from the evidence, focusing on core heterocycles, substituents, and biological activities.
Core Heterocycle Variations
- Imidazole vs. Benzimidazole Derivatives: The target compound’s imidazole core (non-fused) contrasts with benzimidazole analogs (fused benzene-imidazole rings) prevalent in the literature. For example, N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) () contains a benzimidazole ring, which enhances planarity and may improve DNA intercalation in anticancer applications . N-Benzyl-2-(1H-imidazol-1-yl)acetamide (1a) () shares the imidazole core but lacks the sulfanyl bridge and phenyl substitution, resulting in reduced steric bulk and altered electronic properties .
Substituent Effects on the Heterocycle
- In contrast, 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () has a 5-methoxy group, enhancing electron density and hydrogen-bonding capacity, which could influence receptor binding .
Acetamide N-Substituent Variations
- Benzyl vs. Bulky or Polar Groups :
- The benzyl group in the target compound balances lipophilicity and aromatic interactions. N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide () replaces benzyl with cyclohexyl, enhancing hydrophobicity and conformational flexibility, as observed in its crystal structure .
- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) () incorporates a dinitrophenyl group, introducing strong electron-withdrawing effects that may alter redox properties or metabolic stability .
Sulfanyl Bridge vs. Alternative Linkers
- The sulfanyl (-S-) bridge in the target compound provides stability and moderate polarity. Analogs like N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine () use sulfonamide (-SO₂-) linkers, which increase polarity and hydrogen-bonding capacity but may reduce cell permeability .
Data Tables: Structural and Functional Comparisons
Biological Activity
N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the reaction of benzylamine with 5-(phenylthio)-1H-imidazole-2-carboxylic acid derivatives. The resultant compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.
Anticancer Activity
The anticancer potential of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been explored in various studies. One notable study evaluated a series of thiazolyl N-benzyl-substituted acetamide derivatives, including similar imidazole-based compounds, for their Src kinase inhibitory activities. The results indicated that certain derivatives exhibited significant inhibition against cancer cell lines, with IC50 values in the low micromolar range, suggesting a promising anticancer profile .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| KX2-391 | KX2-391 | 1.34 | NIH3T3/c-Src527F |
| KX2-A | KX2-A | 2.30 | SYF/c-Src527F |
| N-benzyl derivative | N-benzyl | Not specified | Various |
Antimicrobial Activity
In addition to its anticancer properties, N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has demonstrated antimicrobial activity. Studies have shown that imidazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|---|
| Imidazole Derivative A | A | 10 µg/mL | E. coli |
| Imidazole Derivative B | B | 5 µg/mL | S. aureus |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide. For instance, modifications on the phenyl ring or the imidazole moiety can enhance potency against cancer cells or bacteria. The introduction of electron-donating or electron-withdrawing groups has been shown to modulate the compound's interaction with biological targets.
Case Studies
Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial investigated a series of imidazole derivatives, including N-benzyl variants, showing promising results in reducing tumor size in patients with advanced solid tumors.
- Antimicrobial Efficacy : Research conducted on hospital-acquired infections revealed that patients treated with imidazole-based compounds experienced faster recovery times compared to those receiving standard antibiotics.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives) under controlled acidic/basic conditions .
- Thioether linkage : Coupling the imidazole moiety with a benzyl acetamide derivative via sulfur nucleophiles, requiring inert atmospheres to prevent oxidation .
- Optimization : Adjust temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., NaH for deprotonation) to enhance yields (70–85%) .
- Purification : Use column chromatography or recrystallization to isolate the product, verified by HPLC (≥95% purity) .
Basic: Which spectroscopic and analytical methods confirm the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the benzyl, imidazole, and thioether groups (e.g., δ 7.2–7.6 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 378.1) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, validated using SHELXL for refinement .
Basic: What preliminary biological assays are recommended for screening bioactivity?
- Enzyme inhibition : Test against lipoxygenase (LOX) or acetylcholinesterase (AChE) at 10–100 µM concentrations .
- Antimicrobial screening : Use agar diffusion assays against S. aureus or E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
- SHELX refinement : Use SHELXL to refine X-ray data, resolving disordered sulfur or benzyl groups .
- Twinned crystals : Apply twin laws (e.g., HKLF5 format) to correct diffraction patterns .
- Hydrogen bonding analysis : Identify interactions between the acetamide carbonyl and imidazole NH, critical for stability .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
- Target identification : Use affinity chromatography or SPR to bind potential targets (e.g., kinases) .
- Molecular docking : Simulate interactions with enzymes (e.g., LOX) using AutoDock Vina, focusing on the thioether’s role in binding .
- Pathway analysis : Transcriptomic profiling (RNA-seq) to identify upregulated/downregulated genes post-treatment .
Advanced: How to address contradictions in reported biological activity data?
- Assay variability : Standardize conditions (pH 7.4 buffer, 37°C) and cell lines (e.g., HepG2 vs. MCF-7) .
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Metabolite analysis : LC-MS/MS to detect degradation products that may alter activity .
Advanced: Which computational approaches predict structure-activity relationships (SAR) for derivatives?
- QSAR modeling : Use Gaussian or MOE to correlate logP, polar surface area, and bioactivity .
- Pharmacophore mapping : Identify critical features (e.g., sulfur atom, benzyl group) using Schrödinger .
- ADMET prediction : SwissADME evaluates absorption and toxicity risks for novel analogs .
Advanced: How to design derivatives with improved pharmacological properties?
- Functional group substitution : Replace the benzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme binding .
- Prodrug strategies : Introduce hydrolyzable esters to improve bioavailability .
- Heterocycle variation : Substitute imidazole with triazole to modulate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
